molecular formula C19H16N2O4S B2800116 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877635-37-5

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B2800116
CAS No.: 877635-37-5
M. Wt: 368.41
InChI Key: ZBVDNXKCNOVTRW-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate is a synthetic small molecule featuring a pyranone core substituted with a pyrimidine-thioether moiety and a 3,4-dimethylbenzoate ester. ML221 was derived from a high-throughput screen of ~330,600 compounds and exhibits potent APJ antagonism (IC50 = 0.70 μM in cAMP assays; 1.75 μM in β-arrestin recruitment assays) with >37-fold selectivity over the angiotensin II type 1 (AT1) receptor . The 3,4-dimethylbenzoate variant, however, replaces the nitro group of ML221 with methyl substituents, likely altering its pharmacological and physicochemical properties.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVDNXKCNOVTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, pyran intermediates, and benzoic acid derivatives. The key steps in the synthesis may involve:

    Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is introduced.

    Esterification: The final step usually involves the esterification of the intermediate compound with 3,4-dimethylbenzoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and benzoate rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate exhibit various biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Antagonist Activity : The compound has been characterized as a potent antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation. This suggests potential applications in treating cardiovascular diseases by modulating apelin signaling pathways .
  • Antidiabetic Effects : Structural analogs have demonstrated antidiabetic properties through mechanisms involving insulin modulation and glucose metabolism .

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

  • Cardiovascular Research : In a study examining the apelin/APJ system, it was found that derivatives like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) showed significant selectivity for APJ over other receptors, underscoring their potential as therapeutic agents in cardiovascular disease management .
  • Antimicrobial Testing : Various derivatives were tested against common pathogenic bacteria, demonstrating promising antimicrobial activity that could lead to new treatments for bacterial infections .

Mechanism of Action

The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoate Group

The benzoate ester is critical for APJ antagonism. Evidence from ML221’s structure-activity relationship (SAR) studies reveals:

  • 4-Nitrobenzoate (ML221) : Optimal activity (IC50 = 0.70 μM) due to strong electron-withdrawing effects enhancing receptor binding .
  • 4-Bromo- and 4-Trifluoromethylbenzoates : Moderate activity (IC50 ~5–10 μM), suggesting bulkier or less electron-deficient groups reduce potency .
  • 3,4-Dimethylbenzoate: Not explicitly tested, but para-substituted methyl analogs (e.g., 4-methyl) were inactive or weakly active, indicating methyl groups may sterically hinder binding or lack electronic complementarity .

Table 1: Impact of Benzoate Substituents on APJ Antagonism

Substituent IC50 (μM) Selectivity (APJ vs. AT1) Source
4-Nitro (ML221) 0.70 >37-fold
4-Bromo ~5–10 Not reported
4-Trifluoromethyl ~5–10 Not reported
4-Methyl Inactive N/A
Modifications to the Thiopyrimidine Group

Replacing the pyrimidine-thioether with thiophenol derivatives retained activity in some cases:

  • 4-Chlorothiophenol (Entry 56): IC50 <10 μM, demonstrating tolerance for aromatic thioethers .
  • Unsubstituted Thiophenol (Entry 61): IC50 <10 μM, but metabolic stability may be compromised due to increased lipophilicity .
Ester Linkage Modifications

Altering the ester group universally reduced activity:

  • Benzyl or Aliphatic Esters : Inactive (e.g., entry 60) .
  • Sulfonates/Amides/Heteroaryl Esters: No activity, confirming the ester’s role in maintaining conformational flexibility and binding .

Pharmacokinetic and Selectivity Comparisons

ADME/T Properties
  • ML221 : Poor aqueous solubility (14-fold higher solubility than IC50 at pH 7.4), moderate permeability (PAMPA assay), and rapid metabolism in human/mouse liver microsomes (4.2–4.9% remaining at 60 min) due to ester hydrolysis .
  • 3,4-Dimethylbenzoate Analog : Predicted to have improved metabolic stability (methyl groups may slow esterase-mediated hydrolysis) but reduced solubility due to increased hydrophobicity.

Table 2: ADME/T Comparison

Property ML221 (4-Nitro) 3,4-Dimethylbenzoate (Predicted)
Aqueous Solubility 14× IC50 at pH 7.4 Likely lower
Microsomal Stability Poor (4.9% at 60 min) Moderate improvement expected
Plasma Stability Moderate Moderate improvement expected
Selectivity Profile
  • 3,4-Dimethylbenzoate : Likely retains APJ selectivity but may exhibit altered off-target effects due to increased lipophilicity.

Functional Implications

  • ML221 : Validated in vitro and in vivo for APJ antagonism, including cardioprotective effects in doxorubicin-induced myocardial injury models .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 346.40 g/mol. The structure features a pyran ring fused with a pyrimidine moiety and includes a sulfanyl group, which enhances its reactivity and biological potential.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial properties.

CompoundMIC (µg/mL)Target Organism
4a15S. aureus
5a20E. coli
6a10M. tuberculosis

Anticancer Activity

Research has indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways . In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer types.

Cardiovascular Effects

The compound has been characterized as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. In cell-based assays, it exhibited selectivity over other receptors, suggesting potential therapeutic applications in treating cardiovascular diseases .

The proposed mechanism of action involves the interaction between the compound and specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The pyrimidine moiety may interact with nucleic acids, while the pyran ring facilitates binding to proteins, modulating their activity .

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyran ring.
  • Introduction of the pyrimidine moiety through nucleophilic substitution.
  • Esterification with 3,4-dimethylbenzoic acid under acidic conditions.

Important Reaction Conditions:

  • Solvents: Ethanol or dimethylformamide (DMF).
  • Catalysts: Potassium carbonate or sodium ethoxide.

Case Studies

  • Antibacterial Efficacy : A study evaluated several derivatives against M. tuberculosis, showing that modifications to the sulfanyl group significantly enhanced activity .
  • Cardiovascular Research : Another investigation into the apelin/APJ system revealed that compounds like this one could effectively lower blood pressure in hypertensive models, indicating their potential as therapeutic agents .

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